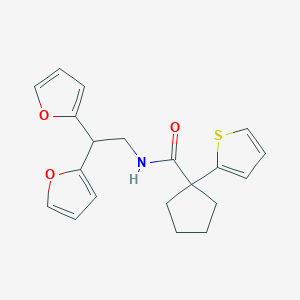

N-(2,2-di(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c22-19(20(9-1-2-10-20)18-8-5-13-25-18)21-14-15(16-6-3-11-23-16)17-7-4-12-24-17/h3-8,11-13,15H,1-2,9-10,14H2,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJFUMBRFMFUDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a cyclopentane core with substituents that include furan and thiophene groups. Its molecular formula is , indicating a complex structure that may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The presence of furan and thiophene rings suggests potential interactions with biological membranes and proteins, influencing various cellular pathways.

Anticancer Activity

Recent studies have explored the anticancer properties of related compounds. For instance, derivatives of furan and thiophene have shown promising results against various cancer cell lines. In a study evaluating similar compounds, several exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 μM in human cancer cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Furan Derivative A | HeLa | 10 |

| Furan Derivative B | MCF-7 | 15 |

| Thiophene Derivative C | A549 | 8 |

Antiviral Activity

Compounds structurally similar to this compound have been investigated for antiviral properties. For example, derivatives targeting SARS-CoV-2 main protease showed IC50 values as low as 1.55 μM, indicating strong inhibitory potential . This suggests that the compound may also exhibit antiviral activity, warranting further investigation.

Study 1: Anticancer Efficacy

A study conducted on a series of cyclopentane derivatives demonstrated that modifications in the furan and thiophene substituents significantly affected anticancer activity. One derivative achieved an IC50 of 12 μM against the A549 lung cancer cell line, highlighting the importance of structural optimization .

Study 2: Antiviral Screening

Another investigation focused on the antiviral potential of furan-based compounds against RNA viruses. The study found that specific substitutions enhanced activity against viral proteases, with some compounds exhibiting selectivity indices greater than 10 . This supports the hypothesis that this compound could be an effective antiviral agent.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, which are summarized below:

Anticancer Activity

Numerous studies have evaluated the anticancer potential of cyclopentane derivatives similar to N-(2,2-di(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide.

- Case Study 1 : A derivative demonstrated an IC50 value of 12 μM against the A549 lung cancer cell line, indicating significant cytotoxicity. This suggests that structural modifications can enhance anticancer efficacy .

Antiviral Activity

The antiviral potential of furan-based compounds has been explored, revealing promising results against RNA viruses.

- Case Study 2 : Specific substitutions on furan derivatives improved activity against viral proteases, with selectivity indices exceeding 10, indicating potential for developing antiviral agents .

Enzyme Inhibition

The compound may act as an inhibitor of enzymes involved in critical metabolic pathways.

- Compounds with similar structures have shown inhibition of acetylcholinesterase, relevant for neurodegenerative diseases .

Data Table: Comparison of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antiviral | Inhibits viral proteases | |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

Study on Anticancer Efficacy

A comprehensive study on a series of cyclopentane derivatives demonstrated that modifications in the furan and thiophene substituents significantly affected anticancer activity. The study highlighted the importance of structural optimization in enhancing therapeutic efficacy against various cancer cell lines .

Antiviral Screening Investigation

Another investigation focused on the antiviral potential of furan-based compounds against RNA viruses. The findings indicated that specific substitutions enhanced activity against viral proteases, supporting the hypothesis that this compound could be an effective antiviral agent .

Comparison with Similar Compounds

Key Structural Features

The compound’s unique architecture can be contrasted with structurally related carboxamides:

- Spatial Arrangement : The dihedral angles between aromatic rings in N-(2-nitrophenyl)thiophene-2-carboxamide (8.5–13.5°) and its furan analog (2NPFC, 9.71°) suggest that replacing thiophene with furan minimally alters ring coplanarity. For the target compound, the steric bulk of the di(furan-2-yl)ethyl chain may induce greater conformational flexibility compared to nitro-substituted analogs.

- Crystal Packing: Similar to , weak non-classical interactions (C–H⋯O/S) likely stabilize the crystal lattice, though the larger substituents in the target compound could reduce packing efficiency.

Physicochemical Properties

Q & A

Q. What are the recommended synthetic routes for synthesizing N-(2,2-di(furan-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the cyclopentane-carboxamide core via condensation of 1-(thiophen-2-yl)cyclopentane-1-carboxylic acid with a diamine intermediate.

- Step 2 : Introduction of the 2,2-di(furan-2-yl)ethyl group through nucleophilic substitution or amide coupling. Reagents like EDCI/HOBt or DCC are commonly used for amide bond formation .

- Optimization : Solvent choice (e.g., DMF or acetonitrile) and temperature control (reflux at 80–100°C) are critical for yield improvement. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), furan (δ 6.2–7.4 ppm), and cyclopentane protons (δ 1.5–2.5 ppm). Confirm stereochemistry using NOESY .

- FT-IR : Identify carbonyl (C=O stretch at ~1660 cm⁻¹) and amide (N–H bend at ~3300 cm⁻¹) groups .

- X-ray Crystallography : Resolve 3D structure using SHELXL for refinement, particularly to analyze dihedral angles between thiophene/furan rings and the cyclopentane core .

Q. How does the compound’s structure influence its solubility and stability?

- Methodological Answer :

- Solubility : Predominantly in polar aprotic solvents (DMSO, DMF) due to the amide group. Poor aqueous solubility necessitates formulation with co-solvents (e.g., PEG-400) for in vitro assays .

- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the amide bond) can be mitigated by storing at –20°C under inert gas .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for optimizing biological activity?

- Methodological Answer :

- Analog Synthesis : Replace thiophene/furan with pyridine or pyrrole rings to assess electronic effects. Compare IC50 values in cytotoxicity assays (e.g., MTT on HeLa cells) .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties. Thiophene and furan rings contribute to π-π stacking with target proteins, while the cyclopentane enhances rigidity .

- Data Interpretation : Correlate logP (calculated via ChemAxon) with cellular permeability. Analogues with logP 2.5–3.5 show optimal membrane penetration .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values)?

- Methodological Answer :

- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., 48-hour incubation, 10% FBS). Discrepancies may arise from differences in cell line viability protocols .

- Target Validation : Use siRNA knockdowns to confirm specificity. For example, if IC50 for SARS-CoV-2 Mpro is reported as 1.55–20 μM, validate via fluorescence resonance energy transfer (FRET) assays with purified protease .

- Meta-Analysis : Pool data from >3 independent studies using random-effects models to account for heterogeneity .

Q. How can computational methods predict the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like acetylcholinesterase (PDB: 4EY7). Prioritize poses with ΔG < –8 kcal/mol and hydrogen bonds to catalytic residues (e.g., Ser203) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

- QSAR Modeling : Train models with descriptors (e.g., topological polar surface area, H-bond donors) to predict antiviral activity against RNA viruses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.